molecular formula C10H17FN4O2 B1488306 (3,4)-cis-tert-Butyl-4-azido-3-fluoropiperidine-1-carboxylate CAS No. 1070896-85-3

(3,4)-cis-tert-Butyl-4-azido-3-fluoropiperidine-1-carboxylate

Cat. No. B1488306
CAS RN: 1070896-85-3
M. Wt: 244.27 g/mol
InChI Key: SEAVSWPCIFSAHP-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4)-cis-tert-Butyl-4-azido-3-fluoropiperidine-1-carboxylate, also known as TBF-PC, is a synthetic compound that has been used for a variety of applications in the field of science. TBF-PC is a versatile compound, with a wide range of uses in biological, chemical, and physical research. It is a highly stable and non-toxic compound, making it an attractive choice for laboratory experiments. TBF-PC has been used in numerous scientific studies, ranging from the synthesis of new compounds to the study of biochemical and physiological effects.

Scientific Research Applications

Synthesis Techniques and Stereochemistry

The synthesis of piperidine derivatives, including those with specific substitutions such as (3,4)-cis-tert-butyl-4-azido-3-fluoropiperidine-1-carboxylate, involves complex stereochemistry and selective reactions. One notable approach involves the stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) from tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives through reactions with L-selectride, achieving quantitative yields. These reactions underscore the importance of precise stereocontrol in the synthesis of substituted piperidines, which is crucial for their potential applications in scientific research (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

Innovative Synthetic Routes

Research into the stereoselective synthesis of cis-2-fluorocyclopropane-1-carboxylic acid from tert-butyl acrylate and chloromethyl phenyl sulfoxide elaborates on a novel method that may offer insights into the synthesis of structurally similar compounds like the (3,4)-cis-tert-butyl-4-azido-3-fluoropiperidine-1-carboxylate. This method highlights the potential for developing innovative synthetic routes for the preparation of fluorinated cyclic compounds, which are valuable in various scientific research applications (Toyota, Ono, Kaneko, & Hayakawa, 1996).

Application in Medicinal Chemistry

The structural motifs present in (3,4)-cis-tert-butyl-4-azido-3-fluoropiperidine-1-carboxylate are reminiscent of those in fluoronaphthyridines and quinolones, which have been explored for their antibacterial activities. Such compounds, with strategic substitutions, demonstrate significant in vitro and in vivo activities, underscoring the potential of fluorinated piperidine derivatives in the development of new therapeutic agents. Research in this area highlights the critical role of fluorine and other functional groups in modulating biological activity, offering pathways for the design of novel drugs (Bouzard et al., 1992).

properties

IUPAC Name

tert-butyl (3S,4R)-4-azido-3-fluoropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17FN4O2/c1-10(2,3)17-9(16)15-5-4-8(13-14-12)7(11)6-15/h7-8H,4-6H2,1-3H3/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAVSWPCIFSAHP-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4)-cis-tert-Butyl-4-azido-3-fluoropiperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,4)-cis-tert-Butyl-4-azido-3-fluoropiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(3,4)-cis-tert-Butyl-4-azido-3-fluoropiperidine-1-carboxylate
Reactant of Route 3
(3,4)-cis-tert-Butyl-4-azido-3-fluoropiperidine-1-carboxylate
Reactant of Route 4
(3,4)-cis-tert-Butyl-4-azido-3-fluoropiperidine-1-carboxylate
Reactant of Route 5
(3,4)-cis-tert-Butyl-4-azido-3-fluoropiperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
(3,4)-cis-tert-Butyl-4-azido-3-fluoropiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.